3-(3-Fluorobenzoyl)benzaldehyde
CAS No.: 108440-76-2
Cat. No.: VC19184552
Molecular Formula: C14H9FO2
Molecular Weight: 228.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108440-76-2 |
---|---|
Molecular Formula | C14H9FO2 |
Molecular Weight | 228.22 g/mol |
IUPAC Name | 3-(3-fluorobenzoyl)benzaldehyde |
Standard InChI | InChI=1S/C14H9FO2/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-9H |
Standard InChI Key | AZDIHRSCDFDFCT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)F)C=O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-(3-fluorobenzoyl)benzaldehyde. It is also known by several synonyms, including:
Synonym | CAS Number | Source |
---|---|---|
Benzaldehyde, 3-(3-fluorobenzoyl)- | 108440-76-2 | PubChem |
3-(3-Fluorobenzoyl)benzaldehyde | 108440-76-2 | PubChem |
DTXSID00550510 | - | PubChem |
Molecular Structure and Formula
The molecule consists of a benzaldehyde group (CHCHO) linked to a 3-fluorobenzoyl moiety (CHFCO). The fluorine atom at the meta position of the benzoyl group introduces electronic effects that influence reactivity and intermolecular interactions .
Table 1: Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 228.22 g/mol | PubChem |
XLogP3 | 3.2 (estimated) | PubChem |
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 3-(3-Fluorobenzoyl)benzaldehyde is documented in the provided sources, analogous fluorinated benzaldehydes are synthesized via Friedel-Crafts acylation or Ultrasonication-assisted halogenation. For example, a patent describing the synthesis of 3-bromo-4-fluorobenzaldehyde (CN109912396B ) employs dichloromethane as a solvent, sodium hypochlorite as an oxidizing agent, and ultrasonic irradiation to enhance reaction efficiency. This method avoids toxic reagents like molecular bromine, aligning with green chemistry principles .
A plausible route for 3-(3-Fluorobenzoyl)benzaldehyde could involve:
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Friedel-Crafts Acylation: Reacting benzaldehyde with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl).
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Purification: Bulk melting crystallization at controlled temperatures (e.g., 31°C ) to isolate the pure product.
Physical and Chemical Properties
Thermodynamic Properties
Data specific to 3-(3-Fluorobenzoyl)benzaldehyde are scarce, but related fluorinated benzaldehydes exhibit the following properties:
Table 2: Comparative Properties of Fluorinated Benzaldehydes
Compound | Boiling Point (°C) | Density (g/mL) | Solubility | Source |
---|---|---|---|---|
3-Fluorobenzaldehyde | 66–68 (20 mmHg) | 1.17 (25°C) | Chloroform, Methanol | ChemicalBook |
3-Bromo-4-fluorobenzaldehyde | - | - | Dichloromethane | CN109912396B |
The electron-withdrawing fluorobenzoyl group likely increases the compound’s melting point compared to non-fluorinated analogs.
Reactivity
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Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions).
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Fluorobenzoyl Group: Enhances stability against oxidation due to fluorine’s inductive effect .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated benzaldehydes are critical precursors in drug synthesis. For instance, 3-(3-fluorobenzyl)-4-(3-fluoro-benzyloxy)benzaldehyde is an impurity in Safinamide, a Parkinson’s disease medication . While 3-(3-Fluorobenzoyl)benzaldehyde’s direct applications are unconfirmed, its structural features suggest utility in:
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Antimicrobial Agents: Fluorinated aldehydes inhibit enzymes like tyrosinase .
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Kinase Inhibitors: The fluorobenzoyl moiety may enhance binding affinity in target proteins .
Materials Science
The compound’s aromatic and electron-deficient structure could make it a candidate for:
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Liquid Crystals: Fluorine improves thermal stability and mesophase behavior.
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Polymer Additives: As a crosslinking agent in fluoropolymer synthesis.
Analytical Characterization
Spectroscopic Data
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NMR: Expected signals include a singlet for the aldehyde proton (~10 ppm) and splitting patterns from aromatic fluorine coupling.
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IR: Strong absorption bands near 1700 cm (C=O stretch) and 1250 cm (C-F stretch) .
Chromatography
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using methods similar to those for 3-fluorobenzaldehyde .
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